molecular formula C6H14N2O2S B2401436 1-(Ethylsulfonyl)piperazine CAS No. 435345-15-6; 62937-96-6; 859525-16-9

1-(Ethylsulfonyl)piperazine

Cat. No. B2401436
M. Wt: 178.25
InChI Key: BIYGAOBOLDXNHM-UHFFFAOYSA-N
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Patent
US07579368B2

Procedure details

The title compound was prepared from 1-tert-butyloxycarbonyl-piperazine and ethylsulfonyl chloride using the procedure described in example 12.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=O)(C)(C)C.[CH2:14]([S:16](Cl)(=[O:18])=[O:17])[CH3:15]>>[CH2:14]([S:16]([N:8]1[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]1)(=[O:18])=[O:17])[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)S(=O)(=O)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.